4-Bromo-7-fluoroindolin-2-one
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Overview
Description
4-Bromo-7-fluoroindolin-2-one is a heterocyclic compound with the molecular formula C8H5BrFNO. It is a derivative of indole, a significant structure in many natural products and pharmaceuticals. This compound is characterized by the presence of bromine and fluorine atoms at the 4 and 7 positions, respectively, on the indolin-2-one core. The incorporation of these halogens can significantly influence the compound’s chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-fluoroindolin-2-one typically involves the halogenation of indolin-2-one derivatives. One common method includes the bromination of 7-fluoroindolin-2-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and ensure selective substitution at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-fluoroindolin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation and Reduction: The indolin-2-one core can be oxidized to form indole-2,3-dione derivatives or reduced to yield indoline derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), are used in the presence of bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products
Substitution: Products include various substituted indolin-2-one derivatives depending on the nucleophile used.
Oxidation: Major products are indole-2,3-dione derivatives.
Reduction: Products include indoline derivatives.
Coupling: Products are diverse aryl or alkyl-substituted indolin-2-one derivatives.
Scientific Research Applications
4-Bromo-7-fluoroindolin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-7-fluoroindolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Bromoindolin-2-one: Lacks the fluorine atom at the 7-position, resulting in different chemical reactivity and biological activity.
7-Fluoroindolin-2-one: Lacks the bromine atom at the 4-position, leading to variations in its chemical properties and applications.
4-Chloro-7-fluoroindolin-2-one:
Uniqueness
4-Bromo-7-fluoroindolin-2-one is unique due to the combined presence of bromine and fluorine atoms, which imparts distinct electronic and steric effects. These effects influence its chemical reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for drug development and other scientific research applications.
Properties
IUPAC Name |
4-bromo-7-fluoro-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c9-5-1-2-6(10)8-4(5)3-7(12)11-8/h1-2H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTQFUFNWYQCGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2NC1=O)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260903-30-7 |
Source
|
Record name | 4-bromo-7-fluoro-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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